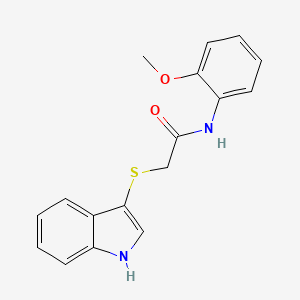

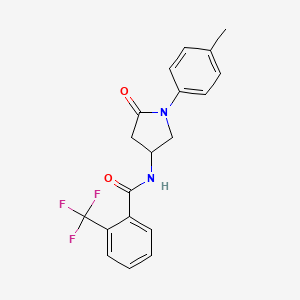

![molecular formula C15H16N4OS B2612169 5,7-二甲基-2-[(2-苯氧基乙基)硫代][1,2,4]三唑并[1,5-a]嘧啶 CAS No. 866142-71-4](/img/structure/B2612169.png)

5,7-二甲基-2-[(2-苯氧基乙基)硫代][1,2,4]三唑并[1,5-a]嘧啶

描述

“5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies. For instance, the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand has been used to produce complexes in reactions with cobalt(II) chloride . Another study synthesized a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5- a ]pyrimidine .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, the dmtp ligand has been used to produce complexes in reactions with cobalt(II) chloride . Additionally, silver complexes containing dmtp have been synthesized .科学研究应用

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Catalyst-Free Synthesis

It can be used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Microwave-Mediated Synthesis

The compound can be used in microwave-mediated synthesis . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Synthesis of Bioactive Compounds

1,2,4-triazolo pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Diseases

These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Reactant for Synthesis

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Synthesis of Antimalarial Drugs

It can be used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

未来方向

The TP heterocycle has found numerous applications in medicinal chemistry, and future research may continue to explore its potential uses . For instance, the TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, and has been used to generate candidate treatments for cancer and parasitic diseases .

属性

IUPAC Name |

5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHALZMAJQIQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321701 | |

| Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866142-71-4 | |

| Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2612089.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)

![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)

![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide](/img/structure/B2612101.png)

![3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2612103.png)

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2612106.png)